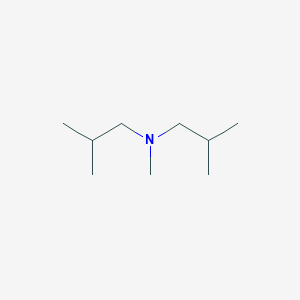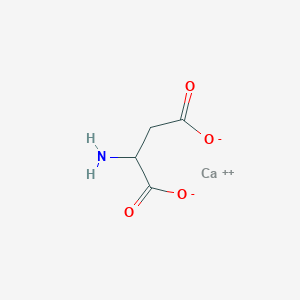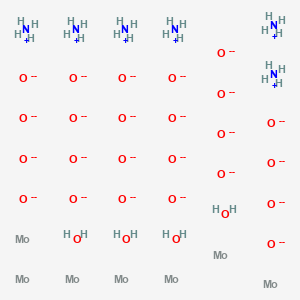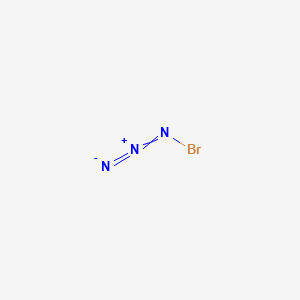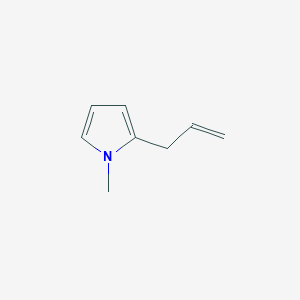
1H-Pyrrole, 1-methyl-2-(2-propen-1-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrole, 1-methyl-2-(2-propen-1-yl)-, also known as 5-Methyl-1-(2-methylpropyl)-1H-pyrrole-2-carboxaldehyde, is a chemical compound that belongs to the pyrrole family. It has been widely used in scientific research due to its unique properties and potential applications.
Mechanism Of Action
The mechanism of action of 1H-Pyrrole, 1-methyl-2-(2-propen-1-yl)- is complex and not fully understood. It is believed to act as a reactive intermediate in various chemical reactions, and to interact with biological molecules such as proteins and nucleic acids. It has been shown to have a high affinity for certain receptors in the central nervous system, and to modulate the activity of neurotransmitters such as dopamine and serotonin.
Biochemical And Physiological Effects
1H-Pyrrole, 1-methyl-2-(2-propen-1-yl)- has been shown to have a range of biochemical and physiological effects. It has been shown to have antifungal and antibacterial properties, and to inhibit the growth of cancer cells in vitro. It has also been shown to have neuroprotective effects, and to improve cognitive function in animal models of Alzheimer's disease. However, the exact mechanisms underlying these effects are not yet fully understood.
Advantages And Limitations For Lab Experiments
One of the main advantages of 1H-Pyrrole, 1-methyl-2-(2-propen-1-yl)- is its versatility and potential for use in a wide range of scientific research applications. It is also relatively easy to synthesize and purify, and has a high yield and purity. However, one of the limitations of using 1H-Pyrrole, 1-methyl-2-(2-propen-1-yl)- in lab experiments is its potential toxicity and safety concerns. Careful handling and disposal procedures must be followed to avoid exposure to the compound.
Future Directions
There are many potential future directions for research on 1H-Pyrrole, 1-methyl-2-(2-propen-1-yl)-. Some of these include:
1. Further investigation of the mechanism of action and biochemical and physiological effects of the compound, with a focus on identifying potential therapeutic applications.
2. Development of new synthetic methods for the compound, with a focus on improving yield, purity, and safety.
3. Exploration of the potential use of 1H-Pyrrole, 1-methyl-2-(2-propen-1-yl)- as a building block in the synthesis of functional materials, such as polymers and nanomaterials.
4. Investigation of the potential use of the compound as a ligand in organometallic chemistry, with a focus on developing new catalytic systems.
5. Development of new analytical methods for the detection and quantification of 1H-Pyrrole, 1-methyl-2-(2-propen-1-yl)- in biological and environmental samples.
Conclusion
In conclusion, 1H-Pyrrole, 1-methyl-2-(2-propen-1-yl)- is a versatile and potentially useful compound that has been extensively studied in scientific research. Its unique properties and potential applications make it a valuable tool for researchers in a wide range of fields. However, further research is needed to fully understand its mechanism of action and potential therapeutic applications, as well as to develop new synthetic methods and analytical techniques.
Synthesis Methods
The synthesis of 1H-Pyrrole, 1-methyl-2-(2-propen-1-yl)- can be achieved through a variety of methods, including the reaction of 2-methyl-3-buten-2-ol with ethyl acetoacetate and ammonium acetate, and the reaction of 2-methyl-3-buten-2-ol with pyrrole-2-carboxaldehyde and ammonium acetate. The yield of the synthesis can reach up to 80%, and the purity of the compound can be as high as 99%.
Scientific Research Applications
1H-Pyrrole, 1-methyl-2-(2-propen-1-yl)- has been extensively studied in scientific research due to its potential applications in various fields. It has been used as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and natural products. It has also been used as a ligand in organometallic chemistry, and as a building block in the synthesis of functional materials.
properties
CAS RN |
14022-23-2 |
|---|---|
Product Name |
1H-Pyrrole, 1-methyl-2-(2-propen-1-yl)- |
Molecular Formula |
C8H11N |
Molecular Weight |
121.18 g/mol |
IUPAC Name |
1-methyl-2-prop-2-enylpyrrole |
InChI |
InChI=1S/C8H11N/c1-3-5-8-6-4-7-9(8)2/h3-4,6-7H,1,5H2,2H3 |
InChI Key |
VUBMAGPXFAQBDV-UHFFFAOYSA-N |
SMILES |
CN1C=CC=C1CC=C |
Canonical SMILES |
CN1C=CC=C1CC=C |
synonyms |
1H-Pyrrole,1-methyl-2-(2-propenyl)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![1-[(5-Hydroxy-4-methoxycyclohex-2-en-1-yl)methyl]-6-methoxyisoquinolin-7-ol](/img/structure/B87503.png)
